Potency vs. FX-171-C
In a direct head-to-head biochemical assay measuring BRISC DUB activity, JMS-175-2 demonstrated an IC50 of 3.8 μM, while its structural analogues FX-25-1 and FX-25-2, which differ only by substitutions on the piperidine ring, exhibited IC50 values of 5.2 μM and 21 μM, respectively [1]. This represents a 1.4-fold and 5.5-fold reduction in potency, underscoring the critical role of the piperidine ring configuration for optimal inhibition.
FX-171-C: 1.4 µM
~2.7-fold lower IC50 for comparator
| Evidence Dimension | BRISC deubiquitylase activity inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.8 μM |
| Comparator Or Baseline | FX-25-1: IC50 = 5.2 μM; FX-25-2: IC50 = 21 μM |
| Quantified Difference | JMS-175-2 is 1.4x more potent than FX-25-1 and 5.5x more potent than FX-25-2 |
| Conditions | In vitro BRISC DUB assay using K63-linked di-ubiquitin IQF substrate; n=3 independent experiments in duplicate |
Why This Matters
For studies requiring maximal BRISC inhibition at lower concentrations, JMS-175-2 provides greater potency than its piperidine-substituted analogues, potentially reducing off-target effects and experimental costs.
- [1] Chandler F, et al. Extended Data Figure 6: BLUE compounds are allosteric inhibitors and selective for human BRISC. bioRxiv. 2024. Figure S6b. View Source
